REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:21])=[C:6]([C:8](=[O:20])[CH2:9][C:10]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=O)[CH:7]=1.S(=O)(=O)(O)O>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:21][C:10]([C:12]1[CH:13]=[CH:14][C:15]([O:18][CH3:19])=[CH:16][CH:17]=1)=[CH:9][C:8]2=[O:20]
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Name
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|
Quantity
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2.67 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C1)C(CC(=O)C1=CC=C(C=C1)OC)=O)O
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Name
|
|
Quantity
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0.78 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
|
was returned to room temperature
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Type
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ADDITION
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Details
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ice pieces were then added to the reaction solution
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Type
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FILTRATION
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Details
|
The precipitated crystal was collected by filtration
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)OC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |